methyl 2-(5-oxopyrrolidin-2-yl)propanoate
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Overview
Description
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate, also known as 2-methyl-5-oxopyrrolidine-2-carboxylic acid methyl ester, is an organic compound that belongs to the pyrrolidine family. It has been studied extensively in the laboratory, and has been found to have a number of applications in scientific research.
Mechanism of Action
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate is an organic compound that belongs to the pyrrolidine family. Its mechanism of action is largely dependent on its chemical structure. Its pyrrolidine ring structure is capable of forming hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This allows it to act as a ligand for metal complexes, and to participate in a variety of organic reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to act as an inhibitor of the enzyme acetylcholinesterase. It has also been found to have antioxidant activity, and to act as an inhibitor of the enzyme lipoxygenase.
Advantages and Limitations for Lab Experiments
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate has a number of advantages and limitations when used in laboratory experiments. The main advantage is that it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is also a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The use of methyl 2-(5-oxopyrrolidin-2-yl)propanoate in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include the development of new synthetic methods for the synthesis of the compound, the investigation of its interaction with other molecules, and the exploration of its potential applications in medicine and other fields. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of the compound.
Synthesis Methods
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate can be synthesized via a two-step process. The first step involves the reaction of methyl 2-(5-oxopyrrolidin-2-yl)propanoatexopyrrolidine-2-carboxylic acid with an alkylating agent, such as methyl iodide, to form the ester. The second step involves the hydrolysis of the ester to form the desired product.
Scientific Research Applications
Methyl 2-(5-oxopyrrolidin-2-yl)propanoate has a number of applications in scientific research. It has been used as a reagent in organic synthesis, as a substrate for enzyme studies, and as a ligand for metal complexes. It has also been used as a model compound to study the structure and reactivity of pyrrolidine derivatives.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-oxopyrrolidin-2-yl)propanoate involves the reaction of 2-pyrrolidone with ethyl acetoacetate followed by esterification with methanol and acid-catalyzed hydrolysis.", "Starting Materials": [ "2-pyrrolidone", "ethyl acetoacetate", "methanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2-pyrrolidone with ethyl acetoacetate in the presence of sulfuric acid to form 5-oxopyrrolidine-2-acetic acid ethyl ester.", "Step 2: Esterify the product from step 1 with methanol in the presence of sulfuric acid to form methyl 2-(5-oxopyrrolidin-2-yl)propanoate.", "Step 3: Hydrolyze the product from step 2 with sodium hydroxide and water to obtain the final product, methyl 2-(5-oxopyrrolidin-2-yl)propanoate." ] } | |
CAS RN |
1824564-91-1 |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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